molecular formula C7H5Cl4NO5 B027871 N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide CAS No. 107960-02-1

N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide

Cat. No.: B027871
CAS No.: 107960-02-1
M. Wt: 324.9 g/mol
InChI Key: NZLNRXJWZWZVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide involves the reaction of succinimide with 1,2,2,2-tetrachloroethyl chloroformate. The reaction typically occurs in the presence of a base such as N-methylmorpholine in a solvent like tetrahydrofuran (THF) . The reaction conditions must be carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include bases like N-methylmorpholine and solvents such as THF . The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide is widely used in proteomics research . It is employed as a reagent for the modification of proteins and peptides, facilitating the study of protein structure and function. Additionally, it has applications in the synthesis of other chemical compounds and in various industrial processes .

Mechanism of Action

The mechanism of action of N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide involves the formation of covalent bonds with target molecules. This compound reacts with nucleophilic groups, such as amines and hydroxyls, in proteins and peptides, leading to the modification of these biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.

Biological Activity

N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide (CAS: 107960-02-1) is a synthetic compound that belongs to the class of succinimides. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H5Cl4NO5
  • Molar Mass : 324.93 g/mol
  • Melting Point : 110 °C
  • Risk Codes : Irritating to eyes, respiratory system, and skin .

Biological Activities

The following table summarizes the reported biological activities associated with this compound and related compounds:

Activity Description Reference
Cholinesterase InhibitionInhibits AChE and BChE, potentially useful in Alzheimer's treatment.
AntioxidantScavenges free radicals; reduces oxidative stress.
AntitumorInduces apoptosis and inhibits cancer cell proliferation.
AntimicrobialExhibits activity against various bacterial strains; potential for use in infection control.
Anti-inflammatoryReduces inflammation markers; beneficial in chronic inflammatory conditions.

Case Studies and Research Findings

Recent research has focused on the biological activities of succinimide derivatives, including this compound:

  • Anticholinesterase Activity : A study demonstrated that specific succinimide derivatives exhibited significant inhibition against AChE and BChE with IC50 values indicating potent activity . This suggests potential therapeutic applications in cognitive disorders.
  • Antioxidant Studies : Research indicated that certain derivatives showed high scavenging activity against DPPH and ABTS free radicals with low IC50 values (e.g., 2.52 μM for DPPH), showcasing their potential as antioxidant agents .
  • Antitumor Research : In vitro studies have shown that succinimide derivatives can inhibit the growth of various cancer cell lines by triggering apoptotic pathways. For instance, compounds similar to this compound demonstrated cytotoxic effects in breast cancer models .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1,2,2,2-tetrachloroethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl4NO5/c8-5(7(9,10)11)16-6(15)17-12-3(13)1-2-4(12)14/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLNRXJWZWZVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OC(C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl4NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546323
Record name 1-{[(1,2,2,2-Tetrachloroethoxy)carbonyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107960-02-1
Record name 1-{[(1,2,2,2-Tetrachloroethoxy)carbonyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide
Reactant of Route 2
Reactant of Route 2
N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide
Reactant of Route 3
Reactant of Route 3
N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide
Reactant of Route 4
Reactant of Route 4
N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide
Reactant of Route 5
Reactant of Route 5
N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide
Reactant of Route 6
Reactant of Route 6
N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.